Aklaviketone
Overview
Description
Aklaviketone is a carboxylic ester that is the methyl ester of (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid . It is a bacterial metabolite produced by Streptomyces galilaeus and is involved in the biosynthesis of several anthracycline antibiotics, including aclacinomycins, daunorubicin, and doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aklaviketone is synthesized through the enzymatic reduction of aklavinone by this compound reductase (EC 1.1.1.362) in the presence of NADP+ . The reaction conditions typically involve the use of Streptomyces species, which produce the necessary enzymes for the conversion .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aklaviketone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aklavinone in the presence of NADP+.
Reduction: The reduction of aklavinone to this compound is catalyzed by this compound reductase.
Common Reagents and Conditions:
Oxidation: NADP+ is commonly used as an oxidizing agent in the conversion of this compound to aklavinone.
Reduction: NADPH is used as a reducing agent in the enzymatic reduction of aklavinone to this compound.
Major Products Formed:
Oxidation: Aklavinone.
Reduction: this compound.
Scientific Research Applications
Aklaviketone is primarily used in the synthesis of anthracycline antibiotics, which are crucial in the treatment of various cancers . These antibiotics, including daunorubicin and doxorubicin, exhibit high cytotoxicity and are widely applied in chemotherapy . Additionally, this compound serves as a precursor in the biosynthesis of other anthracycline derivatives, making it valuable in pharmaceutical research and development .
Mechanism of Action
Aklaviketone exerts its effects through its role as a precursor in the biosynthesis of anthracycline antibiotics . The compound is converted to aklavinone by this compound reductase, which then undergoes further modifications to form various anthracyclines . These anthracyclines intercalate into DNA, inhibiting the replication and transcription processes, ultimately leading to cell death .
Comparison with Similar Compounds
Aklavinone: A precursor in the biosynthesis of anthracyclines, similar to aklaviketone.
Daunorubicin: An anthracycline antibiotic derived from this compound.
Doxorubicin: Another anthracycline antibiotic synthesized from this compound.
Uniqueness of this compound: this compound is unique due to its specific role as a precursor in the biosynthesis of multiple anthracycline antibiotics. Its ability to be enzymatically converted to aklavinone and subsequently to various anthracyclines highlights its importance in pharmaceutical research and cancer treatment .
Properties
IUPAC Name |
methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151323 | |
Record name | Aklaviketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116235-59-7 | |
Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aklaviketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aklaviketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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